![molecular formula C12H11NO3 B2609263 Ethyl 4-phenyloxazole-2-carboxylate CAS No. 2121487-15-6](/img/structure/B2609263.png)
Ethyl 4-phenyloxazole-2-carboxylate
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Overview
Description
Ethyl 4-phenyloxazole-2-carboxylate is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 4-phenyloxazole-2-carboxylate consists of 12 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 4-phenyloxazole-2-carboxylate are not available, oxazoles in general are known to undergo various reactions . For instance, esters, a group to which Ethyl 4-phenyloxazole-2-carboxylate belongs, can undergo hydrolysis, a reaction in which the ester bond is split with water .Scientific Research Applications
Corrosion Inhibition
Ethyl 4-phenyloxazole-2-carboxylate derivatives, specifically ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate, have been investigated for their role as ecological corrosion inhibitors for mild steel in acidic environments. These compounds exhibit high inhibition performance, with efficiencies reaching up to 95.3%, attributed to their adsorption onto steel surfaces through physical and chemical bonds. Their effectiveness is supported by electrochemical techniques and theoretical approaches, highlighting their potential in protecting metals against corrosion in industrial applications (Nahlé et al., 2021).
Fluorescent Molecular Probes
Ethyl 4-phenyloxazole-2-carboxylate derivatives have been utilized in the synthesis of fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, useful for developing ultrasensitive fluorescent molecular probes. Such probes can be applied to study a variety of biological events and processes, leveraging their high fluorescence quantum yields and large Stokes shifts to enhance the sensitivity of fluorescence-based assays (Diwu et al., 1997).
Synthesis and Structural Analysis
Research has also focused on the synthesis and structural confirmation of ethyl 4-phenyloxazole-2-carboxylate derivatives. These studies are crucial for understanding the molecular architecture and reactivity of such compounds, laying the groundwork for their application in various fields, including material science and pharmaceutical development (Benoiton et al., 2009).
Organic Synthesis
The regioselective palladium-catalyzed phenylation of ethyl 4-oxazolecarboxylate, a close relative of ethyl 4-phenyloxazole-2-carboxylate, demonstrates the utility of such compounds in organic synthesis. This process allows for the efficient introduction of phenyl groups into the oxazole ring, enabling the synthesis of a variety of heteroaromatic compounds. These methodologies have implications for drug development and the synthesis of complex organic molecules (Hoarau et al., 2005).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-phenyl-1,3-oxazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-15-12(14)11-13-10(8-16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYOKMASZJAXFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CO1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-phenyloxazole-2-carboxylate | |
CAS RN |
2121487-15-6 |
Source
|
Record name | ethyl 4-phenyl-1,3-oxazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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